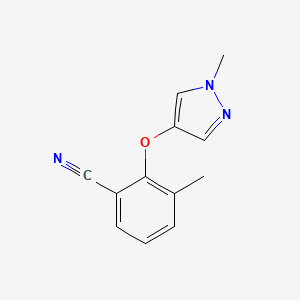![molecular formula C17H19NO2 B6634607 N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine, also known as MEM, is a novel compound that has gained significant attention in the scientific community due to its potential application in drug development. MEM is a synthetic compound that belongs to the class of isochromene derivatives, which have been reported to exhibit various pharmacological activities.
作用機序
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine is not fully understood. However, it has been reported to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine increases the levels of these neurotransmitters, which can have a significant impact on various physiological processes.
Biochemical and physiological effects:
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has also been reported to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been shown to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.
実験室実験の利点と制限
One of the advantages of using N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine in lab experiments is its high potency and selectivity towards MAO. This makes it an ideal tool for studying the role of MAO in various physiological processes. However, one of the limitations of using N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine is its low solubility in aqueous solutions, which can make it challenging to administer in some experiments.
将来の方向性
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine. One area of interest is the development of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine and its potential impact on various physiological processes.
合成法
The synthesis of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde with 2-nitroethane in the presence of a catalyst to form the intermediate product, 1-(2-methoxyphenyl)-2-nitropropene. The intermediate product is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine.
科学的研究の応用
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been extensively studied for its potential application in drug development. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have also investigated the potential of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-17-9-5-3-6-13(17)10-18-16-12-20-11-14-7-2-4-8-15(14)16/h2-9,16,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVKDVYMUKHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2COCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)


![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)



![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)


![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)